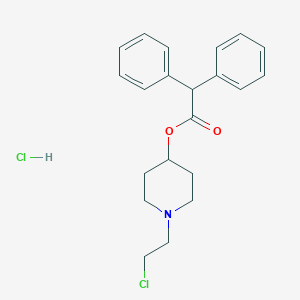
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. In
Mechanism of Action
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride acts as a competitive antagonist of adenosine A1 receptors by binding to the receptor site and preventing the binding of adenosine. Adenosine is an endogenous ligand that binds to adenosine receptors and regulates their activity. By blocking the activity of adenosine A1 receptors, this compound can modulate the activity of neurons and other cells that express these receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various experimental models. For example, this compound has been shown to reduce the inhibitory effects of adenosine on synaptic transmission in the hippocampus, which is a brain region involved in learning and memory. This compound has also been shown to reduce the infarct size in a model of cerebral ischemia, which is a condition characterized by reduced blood flow to the brain. Additionally, this compound has been shown to reduce the severity of seizures in a model of epilepsy.
Advantages and Limitations for Lab Experiments
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has several advantages for lab experiments. First, it is a highly selective antagonist of adenosine A1 receptors, which allows researchers to specifically target these receptors without affecting other adenosine receptors or other neurotransmitter systems. Second, this compound has a well-established mechanism of action and has been extensively studied in various experimental models, which allows researchers to compare their results with previous studies. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in scientific research. First, this compound could be used to investigate the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Second, this compound could be used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness, which is an area of active research. Third, this compound could be used to investigate the interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine and glutamate, which could provide insight into the mechanisms underlying complex behaviors and cognitive processes. Finally, this compound could be used to develop new drugs that target adenosine A1 receptors for the treatment of various disorders.
Synthesis Methods
The synthesis of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride involves the reaction of 1-(2-chloroethyl)piperidine with 4-hydroxydiphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound, this compound.
Scientific Research Applications
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of biological functions including cardiovascular regulation, neurotransmission, inflammation, and immune response. This compound is a potent and selective antagonist of adenosine A1 receptors, which are predominantly expressed in the brain and are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity. By blocking the activity of adenosine A1 receptors, this compound can help researchers to better understand the role of these receptors in various physiological and pathological processes.
properties
CAS RN |
130817-72-0 |
|---|---|
Molecular Formula |
C21H25Cl2NO2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |
InChI Key |
ZZTCNNZHOWDRPS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Canonical SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
synonyms |
4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




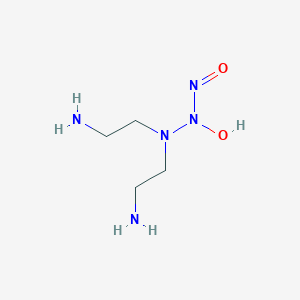

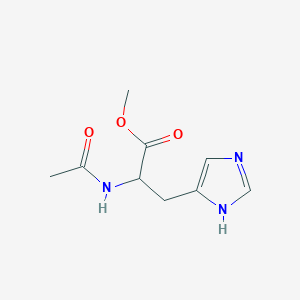
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)


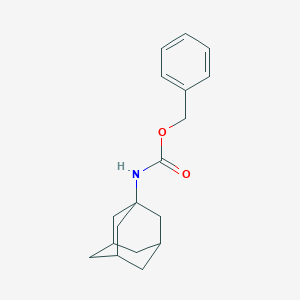



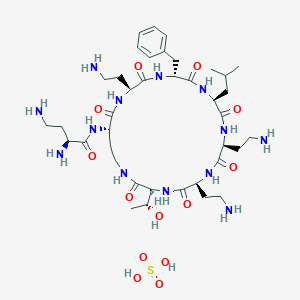
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
